molecular formula C6H10N2O2S2 B12521223 1,4-Piperazinedicarbothioic acid CAS No. 749815-45-0

1,4-Piperazinedicarbothioic acid

Cat. No.: B12521223
CAS No.: 749815-45-0
M. Wt: 206.3 g/mol
InChI Key: DAYTXJHPNKUCNA-UHFFFAOYSA-N
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Description

1,4-Piperazinedicarbothioic acid is an organic compound with the molecular formula C6H10N2O2S2. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Piperazinedicarbothioic acid can be synthesized through several methods. One common approach involves the reaction of piperazine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then oxidized to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Piperazinedicarbothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Piperazinedicarbothioic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Piperazinedicarbothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Piperazinedicarbothioic acid can be compared with other similar compounds, such as:

    Piperazine: The parent compound, which lacks the thioic acid groups.

    1,4-Dihydropyridine: Another heterocyclic compound with different functional groups.

    4-(2-Hydroxyethyl)piperazine-1-carbodithioic acid: A derivative with additional hydroxyethyl groups.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

749815-45-0

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

piperazine-1,4-dicarbothioic S-acid

InChI

InChI=1S/C6H10N2O2S2/c9-5(11)7-1-2-8(4-3-7)6(10)12/h1-4H2,(H,9,11)(H,10,12)

InChI Key

DAYTXJHPNKUCNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)S)C(=O)S

Origin of Product

United States

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